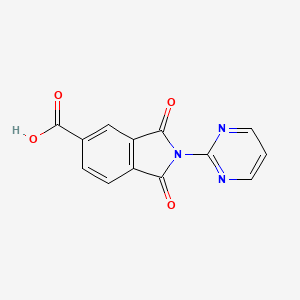

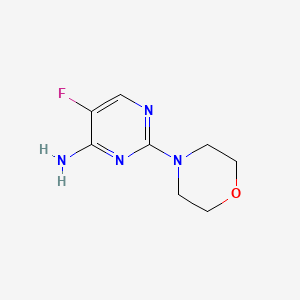

![molecular formula C14H13NO5S B1332530 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid CAS No. 391229-93-9](/img/structure/B1332530.png)

3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl)-acrylic acid, also known as 3-FMSA, is a carboxylic acid derived from the aromatic compound furan. It is a versatile chemical compound that has a wide range of applications in scientific research, including in the fields of enzymology, biochemistry, and pharmacology. We will also discuss the potential future directions for 3-FMSA research.

Wissenschaftliche Forschungsanwendungen

Fluorescence Binding Studies :

- The compound has been studied for its interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The research focused on understanding the binding constants, the number of binding sites, and the conformational changes in BSA (Meng et al., 2012).

Antitumor Evaluation :

- A related derivative was tested for cytostatic activities against various malignant cell lines, indicating its potential in cancer research and therapy (Hranjec et al., 2003).

Synthesis of Polypropionate Fragments :

- The compound has been used in the stereodivergent synthesis of all diastereomeric stereotetrads, which are essential building blocks for polyketide synthesis (Arjona et al., 2001).

Optoelectronic Properties Study :

- It's an important dye used in DSSC, and its structural, optoelectronic, and thermodynamic properties have been studied, revealing its potential as a nonlinear optical material (Fonkem et al., 2019).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels :

- Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with this compound suggests applications in medical fields due to enhanced biological activities (Aly et al., 2015).

Synthesis of Benzoic Acid :

- The compound has been utilized in the synthesis of benzoic acid from biomass-derived furan, indicating its role in sustainable chemistry and materials science (Mahmoud et al., 2015).

Synthesis of Furan-2(5H)-ones :

- A study focused on the synthesis of substituted furan-2(5H)-ones from cycloalkenecarboxylic acids and acrylates via C-H activation, highlighting the compound's role in organic synthesis (Zhu et al., 2017).

Corrosion Inhibition Studies :

- Its derivatives have been tested as inhibitors for mild steel corrosion, demonstrating its potential in industrial applications (Sappani et al., 2014).

Synthesis of Organic Sensitizers for Solar Cell Applications :

- The compound's derivatives have been used in the engineering of organic sensitizers for solar cells, showing its relevance in renewable energy research (Kim et al., 2006).

Functional Fluorinated Polymer Materials :

- It played a role in the development of self-healing polymeric materials, showcasing its utility in material science and engineering (Banerjee et al., 2019).

Eigenschaften

IUPAC Name |

(E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBKQPVIIPWFQU-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)